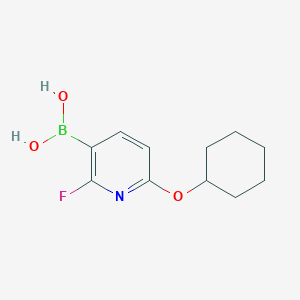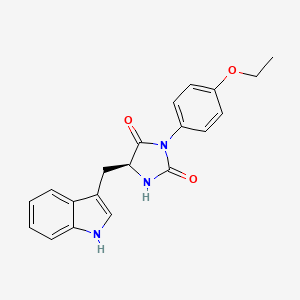![molecular formula C24H21Cl2N3O3S B2735042 2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 865655-38-5](/img/no-structure.png)
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H21Cl2N3O3S and its molecular weight is 502.41. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- The study of reactions involving similar pyrimidine derivatives underlines the versatility of these compounds in organic synthesis. For instance, reactions of dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1,3-oxazine-2,4(3H)-diones with various amines under different conditions have been explored, yielding a range of products including pyrimidines and acetoacetamides, showcasing the reactivity and potential for functionalization of similar compounds (Kinoshita et al., 1989).
Medicinal Chemistry and Biological Activity
- The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings as antimicrobial agents reveal the potential bioactivity of structurally related compounds. This research emphasizes the importance of structural motifs present in the query compound for developing new antimicrobial agents (Hossan et al., 2012).
Radiolabeling and Imaging Applications
- Compounds within the pyrimidine family have been utilized in the development of selective radioligands for imaging, such as in the radiosynthesis of [18F]PBR111 for imaging the translocator protein with PET. This underscores the application of pyrimidine derivatives in diagnostic imaging and the potential for compounds like the one to be adapted for similar purposes (Dollé et al., 2008).
Material Science and Polymer Research
- The formation of polymeric coordination complexes from reactions involving tautomeric amidines and 3-ferrocenylmethylidene-2,4-pentanedione, leading to pyrimidine and piperidone derivatives, illustrates the potential of pyrimidine compounds in material science, specifically in creating novel coordination polymers with unique properties (Klimova et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid with N-(4-ethylphenyl)glycine methyl ester followed by the deprotection of the resulting methyl ester to yield the final product.", "Starting Materials": [ "3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid", "N-(4-ethylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid (1.0 equiv) and N-(4-ethylphenyl)glycine methyl ester (1.2 equiv) in dry DMF.", "Step 2: Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Purify the crude product by column chromatography to obtain the protected amide intermediate.", "Step 5: Deprotect the methyl ester using LiOH in THF to yield the final product." ] } | |
CAS-Nummer |
865655-38-5 |
Molekularformel |
C24H21Cl2N3O3S |
Molekulargewicht |
502.41 |
IUPAC-Name |
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N3O3S/c1-4-15-5-7-16(8-6-15)27-20(30)12-28-23-21(13(2)14(3)33-23)22(31)29(24(28)32)17-9-10-18(25)19(26)11-17/h5-11H,4,12H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
GHNBVLYVAPRYSB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=C(C=C4)Cl)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2734963.png)
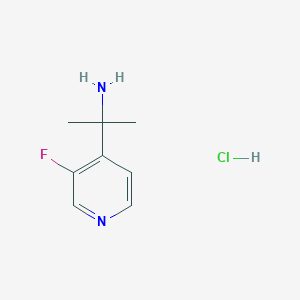
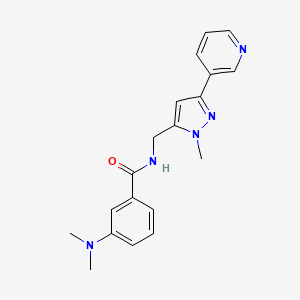
![6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734966.png)
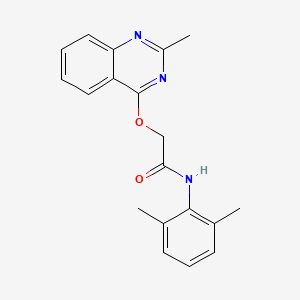
![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2734970.png)

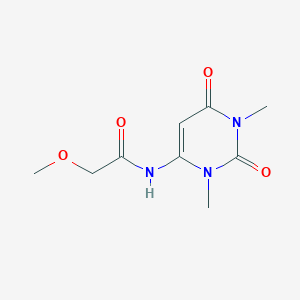
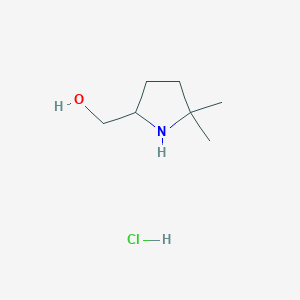
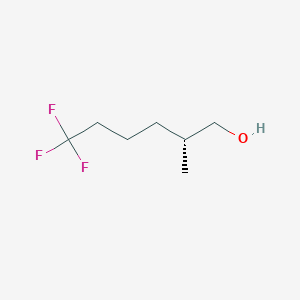
![2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2734979.png)
